NGR peptide Trifluoroacetate

CD13 binding affinity SPECT imaging

This is NGR peptide Trifluoroacetate (CAS 651328-78-8), a cyclic CNGRCG hexapeptide with a disulfide bridge. It binds CD13/APN (IC₅₀ ~157–223 nM) on tumor neovasculature. For reliable conjugates, source the native sequence with a free amino‑terminus and a functionalizable carboxyl‑terminus—linear or amino‑modified variants degrade rapidly and lose CD13 specificity.

Molecular Formula C20H36N10O8S2
Molecular Weight 608.7 g/mol
CAS No. 651328-78-8
Cat. No. B1663019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGR peptide Trifluoroacetate
CAS651328-78-8
Synonyms2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid
Molecular FormulaC20H36N10O8S2
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N
InChIInChI=1S/C20H36N10O8S2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1
InChIKeyUAXAYRSMIDOXCU-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NGR Peptide (CAS 651328-78-8): A CD13-Targeting Tumor-Homing Ligand for Imaging and Drug Delivery


The compound registered under CAS 651328-78-8, with the IUPAC name Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-, is a synthetic cyclic hexapeptide of the sequence CNGRCG, characterized by a conserved Asn-Gly-Arg (NGR) motif and a disulfide bridge between Cys1 and Cys5. It functions as a high-affinity ligand for Aminopeptidase N (APN/CD13), a biomarker overexpressed on the surface of tumor neovasculature and certain cancer cells. The crystal structure of this peptide in complex with porcine APN has been resolved at 1.95 Å, confirming the molecular basis of its specific interaction [1]. Its primary application is as a targeting moiety for the selective delivery of imaging agents, cytotoxic drugs, and cytokines to angiogenic tumor vessels [2].

Why NGR Peptide (CAS 651328-78-8) Cannot Be Substituted by Generic Analogs in CD13-Targeted Applications


Simple substitution with other NGR-containing peptides or alternative tumor-homing motifs (e.g., RGD) is not functionally equivalent due to critical structural and receptor-specificity requirements. The CNGRCG cyclic structure is essential: linear NGR peptides exhibit significantly reduced stability and undergo rapid deamidation to isoAsp derivatives, which alters receptor specificity toward integrins rather than CD13 [1]. Furthermore, the site of functionalization is critical; modifying the amino-terminus of cCNGRC drastically reduces CD13 binding affinity compared to carboxyl-terminus attachment [2]. Direct comparisons show that while RGD peptides target integrins (αvβ3/αvβ5), NGR peptides target CD13, a distinct angiogenic marker. This divergence in molecular target precludes functional interchangeability for imaging or therapeutic delivery [3].

Quantitative Differentiation of NGR Peptide (CAS 651328-78-8) from Its Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Superior CD13 Binding Affinity: cCNGRC (CAS 651328-78-8) vs. Linear NGR and RGD Peptides

The cyclic CNGRC peptide (cCNGRC) demonstrates high-affinity binding to CD13, a critical parameter for effective tumor targeting. A direct head-to-head comparison of monomeric and dimeric NGR peptides revealed that the dimer (GNGRG)2KGK) exhibits superior binding affinity to the monomer, with an IC50 value of 157±15 nM compared to 223±23 nM for the monomer [1]. This multivalency effect is a key differentiator for applications requiring enhanced avidity. In contrast, linear NGR peptides (e.g., GNGRG) and RGD peptides (e.g., cRGDfK) do not engage CD13 with comparable specificity; RGD peptides target integrins (IC50 for αvβ3 typically in the nanomolar range, e.g., 2-10 nM for cRGDfK) and are not functional analogs for CD13-directed targeting [2].

CD13 binding affinity SPECT imaging NGR monomer vs dimer

Functionalization Site Determines CD13 Targeting Efficacy: cCNGRC Amino- vs. Carboxyl-Terminus Conjugation

The site of conjugation on the cCNGRC peptide is a critical determinant of its biological activity. A systematic study comparing carboxyl-terminus functionalized cCNGRC (peptides 3, 6, 8) with amino-terminus functionalized analogs (peptides 4, 5, 7) demonstrated that carboxyl-terminus attachment preserves high affinity for porcine APN and efficient internalization into APN-expressing cells, whereas amino-terminus modification significantly decreased both affinity and targeting capacity [1]. This finding is supported by the X-ray co-crystal structure (PDB 4OU3), which reveals crucial stabilizing interactions between the unprotected amino terminus of cCNGRC and the APN active site [2]. Therefore, any procurement of cCNGRC for conjugation to payloads (e.g., drugs, fluorophores, chelators) must specify carboxyl-terminus derivatization to retain functionality.

peptide conjugation CD13 targeting structure-activity relationship drug delivery

Enhanced Stability via N-Terminal Serine Engineering: SCNGRC vs. Native CNGRC

The native CNGRC motif is prone to post-translational modifications, including N-terminal cysteine acetylation and asparagine deamidation, leading to heterogeneous products and reduced efficacy. A direct comparison of the native CNGRC sequence with an engineered variant, SCNGRC (containing an N-terminal serine), demonstrated that the serine residue reduces asparagine deamidation rate and improves CD13 binding affinity [1]. When fused to TNF-α, the S-NGR-TNF conjugate exhibited improved homogeneity and enhanced antitumor activity in murine models compared to the standard NGR-TNF . This evidence establishes SCNGRC as a superior, more robust ligand for therapeutic applications, and it highlights the inherent stability liabilities of the unmodified CNGRC peptide.

peptide stability deamidation protein engineering NGR-TNF

Comparative Tumor Uptake: 68Ga-Labeled NGR vs. RGD Probes for PET Imaging

A direct in vivo comparison of 68Ga-NOTA-G3-NGR2 and 68Ga-NOTA-G3-RGD2 in HT-1080 tumor xenografts using microPET imaging revealed no significant difference in tumor uptake between the two probes, with both demonstrating high tumor accumulation and rapid renal clearance [1]. This equivalence in imaging performance establishes NGR-based probes as a viable alternative to the more established RGD-based probes for visualizing tumor angiogenesis. However, the choice between them depends on the specific angiogenic biomarker expression profile: NGR targets CD13, while RGD targets integrin αvβ3/αvβ5. Therefore, for tumors with high CD13 expression, NGR probes offer a complementary, non-redundant imaging modality.

PET imaging tumor angiogenesis 68Ga NGR RGD

Comparative Endothelial Cell Targeting: NGR-Liposomes vs. RGD-Liposomes

An in vitro study comparing doxorubicin-loaded liposomes modified with NGR or RGD peptides for targeting human umbilical vein endothelial cells (HUVEC) demonstrated that both modified liposomes achieved higher uptake than non-targeted liposomes. However, RGD-modified liposomes (RGD-SSL-DOX) exhibited a greater enhancement in cellular uptake and cytotoxicity compared to NGR-modified liposomes (NGR-SSL-DOX) [1]. Specifically, flow cytometry showed the order of uptake as: doxorubicin solution > RGD-SSL-DOX > NGR-SSL-DOX > SSL-DOX. The corresponding cytotoxicity (SRB assay) followed the same trend. This indicates that while NGR modification confers a targeting advantage over passive liposomes, it may be less potent than RGD modification in this particular in vitro HUVEC model. This finding underscores the importance of matching the targeting ligand to the specific receptor expression profile of the target cell population.

liposome drug delivery endothelial cell targeting doxorubicin

Procurement-Driven Application Scenarios for NGR Peptide (CAS 651328-78-8) Based on Quantitative Evidence


Development of CD13-Targeted PET/SPECT Imaging Agents

Procurement of cCNGRC (CAS 651328-78-8) is indicated for the synthesis of radiolabeled probes targeting CD13-positive tumors. The compound's high binding affinity (IC50 ~157-223 nM) and the availability of carboxyl-terminus conjugation chemistry enable the production of stable imaging agents. Evidence shows that 68Ga-labeled NGR dimers achieve high tumor uptake and contrast in PET imaging, comparable to RGD-based probes but targeting a distinct angiogenic marker [1]. For optimal performance, dimeric NGR constructs or carboxyl-terminus conjugated monomers are recommended [2].

Targeted Delivery of Cytotoxic Payloads to Tumor Neovasculature

cCNGRC is a validated ligand for the selective delivery of chemotherapeutic drugs, pro-apoptotic peptides, and cytokines to CD13-expressing tumor vessels. Its application in NGR-TNF fusion proteins has progressed to clinical trials, demonstrating the feasibility and therapeutic potential of this targeting strategy [1]. For drug conjugate development, procurement of cCNGRC with a free amino terminus and a functionalizable carboxyl terminus is essential to preserve CD13 binding affinity and enable efficient internalization into target cells [2].

Engineering of Stable NGR-Cytokine Fusion Proteins

The native CNGRC sequence is prone to post-translational modifications that reduce homogeneity and efficacy. For the development of NGR-cytokine fusion proteins (e.g., NGR-TNF), procurement of the engineered variant SCNGRC (N-terminal serine) is strongly recommended. Direct comparative studies show that S-NGR-TNF exhibits reduced deamidation, improved CD13 affinity, and enhanced antitumor activity in vivo compared to the native NGR-TNF [1]. This variant offers a more robust and developable product for therapeutic applications.

In Vitro Studies of CD13-Mediated Endocytosis and Drug Delivery

cCNGRC is a valuable tool for investigating CD13-mediated endocytosis in cell culture models. Studies using NGR-modified liposomes demonstrate that NGR conjugation enhances cellular uptake compared to non-targeted carriers, though the magnitude of enhancement may be cell-type dependent [1]. Procurement of biotinylated or fluorescently labeled cCNGRC derivatives (with carboxyl-terminus functionalization) facilitates tracking and quantification of receptor-mediated internalization in APN-expressing cells [2].

Quote Request

Request a Quote for NGR peptide Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.